molecular formula C10H11NO3 B1594452 (3,4-Dimethoxyphenyl)(hydroxy)acetonitrile CAS No. 6309-18-8

(3,4-Dimethoxyphenyl)(hydroxy)acetonitrile

Cat. No. B1594452
CAS RN: 6309-18-8
M. Wt: 193.2 g/mol
InChI Key: SFIAWXDEIAXFOS-UHFFFAOYSA-N
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Patent
US07622585B2

Procedure details

To 137A (1.25 g, 6.48 mmol) in ether (20 mL) and MeOH (1.5 mL) at −10° C. was added 4N HCl in dioxane (6 mL, 24 mmol). The reaction was stirred at −10C for 1 h, then stored at 4° C. for 2 days. The reaction was filtered, and washed with ether. The solid was dissolved in water (15 mL) and CH2Cl2 (15 mL) and stirred for 1 h. The layers were separated, and the aqueous layer was extracted with CH2Cl2 (3×20 mL), dried (Na2SO4), filtered and concentrated. The resulting residue was purified via silica gel chromatography (0-60% ethyl acetate/hexanes) to provide 137B (1.35 g, 92%). LC-MS: 249.16 (M+Na)+.
Name
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Yield
92%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]([OH:14])[C:12]#N)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].Cl.[O:16]1CCOC[CH2:17]1.CC[O:24]CC>CO>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]([OH:14])[C:12]([O:16][CH3:17])=[O:24])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10]

Inputs

Step One
Name
Quantity
1.25 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C(C#N)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
6 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
20 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
1.5 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred at −10C for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
stored at 4° C. for 2 days
Duration
2 d
FILTRATION
Type
FILTRATION
Details
The reaction was filtered
WASH
Type
WASH
Details
washed with ether
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in water (15 mL)
STIRRING
Type
STIRRING
Details
CH2Cl2 (15 mL) and stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CH2Cl2 (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified via silica gel chromatography (0-60% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C(C(=O)OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.35 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.